molecular formula C8H10ClNO3 B021217 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide CAS No. 953787-47-8

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Cat. No.: B021217
CAS No.: 953787-47-8
M. Wt: 203.62 g/mol
InChI Key: RRLZGDPJSCKVJW-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

CMDPO serves as a crucial intermediate in organic synthesis. Dai Gui-yuan (2003) developed an improved method for preparing CMDPO hydrochloride, demonstrating its utility in synthesizing complex molecules. This process involved a series of reactions starting from maltol, showcasing CMDPO's role in the efficient synthesis of pyridine derivatives with significant yields (Dai Gui-yuan, 2003).

Advanced Materials

CMDPO has found applications in materials science, particularly in the synthesis of anion-exchange membranes (AEMs) for water desalination by electrodialysis. Manohar et al. (2017) disclosed a method involving controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using CMDPO, which avoids hazardous chemicals and produces AEMs with desirable properties like good water uptake and high conductivity (Manohar et al., 2017).

Environmental and Analytical Chemistry

CMDPO's role extends to environmental and analytical chemistry, where it is utilized in the analysis of genotoxic impurities. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of CMDPO hydrochloride in pantoprazole sodium, illustrating its importance in ensuring the safety and purity of pharmaceuticals (Venugopal et al., 2012).

Green Chemistry

The synthesis and application of CMDPO also align with the principles of green chemistry. Gilbile et al. (2017) described a modified synthesis of CMDPO derivatives, highlighting the reduction of waste and the improvement of yield through green metrics evaluation. This approach not only emphasizes the compound's role in the synthesis of gastroesophageal reflux disease (GERD) medications but also its contribution to sustainable chemical practices (Gilbile et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 . The precautionary statements include P273, P280, and P305 + P351 + P338 .

Mechanism of Action

Target of Action

It’s known that cdp is used in the synthesis of pantoprazole sodium (pps), an antiulcerative drug . This suggests that its targets could be related to gastric acid secretion pathways.

Biochemical Pathways

CDP is involved in the synthesis of PPS, which affects the biochemical pathway of gastric acid secretion . PPS blocks the final step of gastric acid production, thereby reducing gastric acidity.

Properties

IUPAC Name

2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLZGDPJSCKVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635354
Record name 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-47-8
Record name 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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